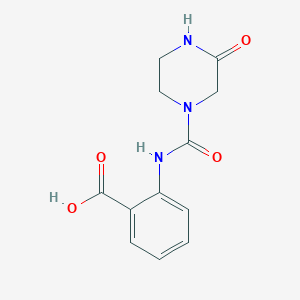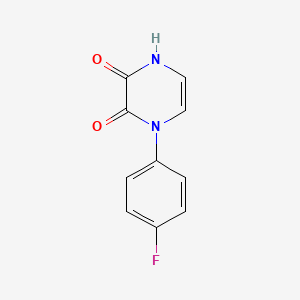
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione, commonly known as FDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic molecule that contains a pyrazine ring and a fluorophenyl group, making it a potential candidate for various pharmaceutical applications.
Applications De Recherche Scientifique
Synthesis of 1-(4-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione Derivatives
An innovative route for synthesizing N-1 substituted 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones has been established, starting from 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones. This method involves the treatment of various 5-chloro-3-(phenylsulfanyl)pyrazin-2(1H)-ones with Na2CO3 in water under microwave irradiation, yielding the respective 5-(phenylsulfanyl)-1,4-dihydropyrazine-2,3-diones through hydrolysis of the thioether bond and subsequent nucleophilic displacement of the chlorine by the in situ generated thiophenol (Sharma et al., 2008).
Chemical Reactions and Properties
Recently, a novel approach has been developed for synthesizing pyrazole-fused quinones through light-induced tetrazole-quinone 1,3-dipole cycloadditions. This study delves into the microscopic mechanism of these light-induced reactions and deactivation pathways, providing crucial insights into the underlying processes and potential for future design of photoinduced reactions (He et al., 2021).
Applications in Drug Design and Medicinal Chemistry
KRAS Activity Inhibition for Cancer Treatment
A novel series of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione derivatives have been synthesized and are being studied as covalent inhibitors of KRAS activity. This class of compounds shows promise for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis and Cytotoxic Evaluation in Cancer Research
A series of 3-substituted spiro[(dihydropyrazine-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)] derivatives have been synthesized and evaluated for their cytotoxic potency against MCF-7 human breast carcinoma and SW 620 human colon carcinoma cell lines. These compounds have shown considerable cytotoxic activity, comparable to or greater than doxorubicin in certain cases, highlighting their potential in cancer treatment (Gomez-Monterrey et al., 2007).
Material Science and Coordination Chemistry
Synthesis of Novel Nickel(II) Complex
A novel nickel(II) complex [NiL2(H2O)4] (L = 1,4-dihydropyrazine-2,3-dione-5,6-dicarboxylate) has been synthesized using hydro(solvo)thermal techniques. This complex adopts an unusual cis-configuration and is of interest due to its potential optical and/or magnetic properties (Liu et al., 2002).
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-1H-pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-1-3-8(4-2-7)13-6-5-12-9(14)10(13)15/h1-6H,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBHOZEGYWSJTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC(=O)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

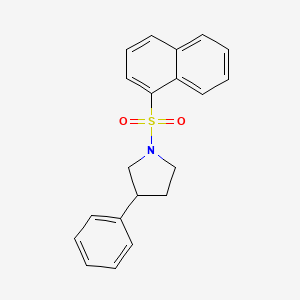
![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2455375.png)
![2-(2-methylphenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2455377.png)
![1-[1-(propan-2-yl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-4-yl]prop-2-en-1-one](/img/structure/B2455378.png)
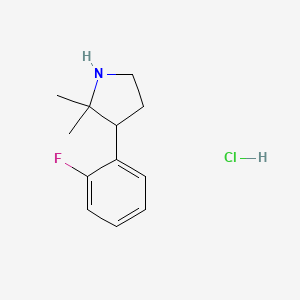
![4-chloro-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2455380.png)
![3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2455382.png)
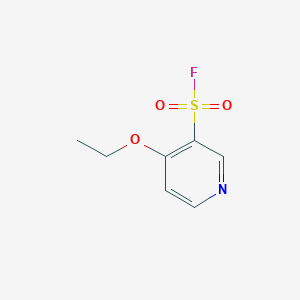
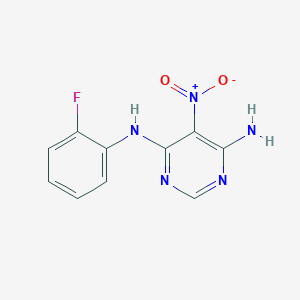

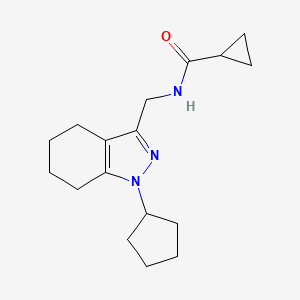
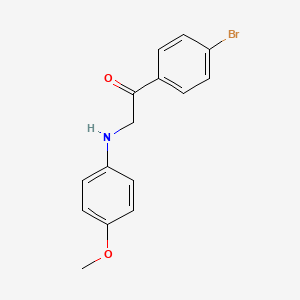
![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)
